molecular formula C8H11F2NO2 B12283878 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid

2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid

Cat. No.: B12283878
M. Wt: 191.17 g/mol
InChI Key: VTJOANZXKHXTIO-UHFFFAOYSA-N
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Description

2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid is a nitrogen-containing heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid typically involves the construction of the azabicyclo[3.2.1]octane scaffold. One common method includes the catalytic asymmetric Rautenstrauch reaction, which provides good enantiocontrol . Another approach involves the enantioselective construction of the scaffold from acyclic starting materials containing the required stereochemical information .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to produce this compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitrogen-containing heterocycle can interact with biological receptors, enzymes, or other macromolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

Molecular Formula

C8H11F2NO2

Molecular Weight

191.17 g/mol

IUPAC Name

2,2-difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid

InChI

InChI=1S/C8H11F2NO2/c9-8(10)2-1-7(6(12)13)3-5(8)4-11-7/h5,11H,1-4H2,(H,12,13)

InChI Key

VTJOANZXKHXTIO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2CC1(NC2)C(=O)O)(F)F

Origin of Product

United States

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